Enantiomer-Specific Activity: Y1 Receptor Antagonist 1 Is the Active Isomer, Unlike the Racemic Parent
Y1 receptor antagonist 1 is the active isomer of H-409/22, while H 510-45 is the inactive enantiomer with no measurable Y1 receptor antagonism. This enantioselectivity is a documented class feature of the argininamide series but must be verified per compound; BIBO3304's inactive enantiomer BIBO 3457 similarly exhibits negligible affinity [1]. Direct quantitative binding affinity data (Ki) for Y1 receptor antagonist 1 are not publicly reported in peer-reviewed literature; the Ki value of 0.19 nM circulating in vendor materials refers to a fluorescent probe analog (compound 39) with a distinct structure and CAS number, not the parent compound .
| Evidence Dimension | Y1 receptor antagonism |
|---|---|
| Target Compound Data | Active isomer (Y1 receptor antagonist 1) vs. inactive enantiomer (H 510-45) with IC50 > 1000 nM [1] |
| Comparator Or Baseline | BIBO3304: active enantiomer IC50 = 0.38-0.72 nM; BIBO 3457 (inactive enantiomer) IC50 > 1000 nM [1] |
| Quantified Difference | >2600-fold difference between active and inactive enantiomers for BIBO3304; analogous stereochemical dependence inferred for H 409-22 |
| Conditions | Radioligand binding assay using human and rat Y1 receptor-expressing cells [1] |
Why This Matters
Procurement of the racemic mixture or incorrect enantiomer yields no pharmacological activity, making enantiomeric purity a critical quality specification for this compound.
- [1] Wieland HA, et al. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. Br J Pharmacol. 1998;125(3):549-555. View Source
